molecular formula C30H28N2O7 B2505939 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866589-93-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2505939
CAS No.: 866589-93-7
M. Wt: 528.561
InChI Key: YEVNAZIFTMSAIO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic organic compound featuring a 1,4-benzodioxin moiety linked via an acetamide group to a substituted 1,4-dihydroquinolin-4-one core. The molecular formula is C₃₀H₂₈N₂O₆, with a molecular weight of 512.56 g/mol . Key structural elements include:

  • 1,4-Benzodioxin ring: Provides rigidity and influences hydrogen-bonding interactions .
  • Quinolin-4-one core: Contains a 4-oxo group and methoxy substituents (6,7-dimethoxy), contributing to electron-withdrawing and steric effects.
  • 4-Ethylbenzoyl group: Enhances lipophilicity and may modulate receptor binding .
  • Acetamide linker: Facilitates conjugation between the benzodioxin and quinoline moieties .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O7/c1-4-18-5-7-19(8-6-18)29(34)22-16-32(23-15-26(37-3)25(36-2)14-21(23)30(22)35)17-28(33)31-20-9-10-24-27(13-20)39-12-11-38-24/h5-10,13-16H,4,11-12,17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVNAZIFTMSAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis of the Compound

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acetamides and benzoyl chlorides. The synthesis typically starts with the formation of the benzodioxin core, followed by the introduction of the acetamide and other functional groups to yield the final product. For instance, one method involves reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with 4-methylbenzenesulfonyl chloride in an alkaline medium to create sulfonamide derivatives which can then be further modified to obtain the target compound .

Antioxidant Activity

Research has indicated that derivatives of benzodioxin exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. Studies have shown that modifications in the benzodioxin structure can enhance its radical scavenging ability .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes associated with metabolic disorders. In particular, it has demonstrated potential as an inhibitor of α-glucosidase and acetylcholinesterase. These enzymes are critical in glucose metabolism and neurotransmission respectively, making this compound a candidate for therapeutic applications in Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s disease (AD) .

Antimicrobial Properties

The biological activity also extends to antimicrobial effects. Compounds derived from benzodioxins have shown efficacy against a range of bacterial strains. The presence of methoxy and ethyl groups in the structure contributes to enhanced interaction with microbial cell membranes, leading to increased antibacterial activity .

Case Study 1: Enzyme Inhibition

A study conducted on sulfonamide derivatives including N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) showed promising results as α-glucosidase inhibitors. The IC50 values indicate significant potency compared to standard drugs used in diabetes management. This suggests a potential dual action against both glucose absorption and neurodegenerative pathways .

Case Study 2: Antioxidant Evaluation

In vitro assays measuring the DPPH radical scavenging activity revealed that modifications in the compound's structure significantly affect its antioxidant capacity. A derivative with additional methoxy groups displayed enhanced activity compared to its parent compound .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound Aα-glucosidase Inhibitor12.5
Compound BAntioxidant15.0
Compound CAntimicrobial20.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzodioxin-acetamide derivatives. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₃₀H₂₈N₂O₆ 512.56 6,7-Dimethoxyquinoline, 4-ethylbenzoyl Not reported (inferred antimicrobial)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide C₂₈H₂₄N₄O₅S₂ 560.64 Thieno-pyrimidine sulfanyl, 2-methoxyphenyl Antifungal (inferred)
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide C₂₃H₂₂ClN₂O₅S 488.95 4-Chlorophenyl sulfonyl, 3,5-dimethylphenyl Antibacterial (MIC: 8–16 µg/mL), low hemolytic activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide C₂₃H₂₂N₃O₅S 452.50 Thieno-pyrimidine oxy, 5,6-dimethyl Not reported (potential kinase inhibition)

Key Observations

Bioactivity : The 4-chlorophenyl sulfonyl derivative (Entry 3) demonstrates potent antibacterial activity, likely due to the sulfonyl group’s electron-withdrawing effects enhancing target binding . The absence of sulfonyl groups in the target compound may reduce antibacterial efficacy but improve solubility.

Synthetic Routes: Most analogs are synthesized via nucleophilic substitution or condensation reactions. For example, the target compound’s quinoline core could derive from cyclization of substituted anthranilic acids, similar to procedures in .

Hydrogen-Bonding and Crystallography

The benzodioxin moiety participates in C–H···O and N–H···O interactions, as observed in related crystals .

Q & A

Q. What are the key synthetic pathways for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the quinolin-4-one core via cyclization of substituted anilines with β-ketoesters under acidic conditions.
  • Step 2 : Introduction of the 4-ethylbenzoyl group at position 3 of the quinoline ring using Friedel-Crafts acylation or nucleophilic substitution .
  • Step 3 : Acetamide coupling between the dihydrobenzodioxin amine and the activated quinoline intermediate (e.g., using EDCI/HOBt in DMF) . Optimization : Reaction monitoring via TLC and purification by column chromatography (silica gel, gradient elution) ensures high purity. Yield improvements require inert atmosphere conditions (N₂/Ar) and temperature control (reflux at 80–100°C) .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., methoxy groups at positions 6 and 7, ethylbenzoyl at position 3). Key signals include aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching C₃₁H₃₁N₂O₇) and detects fragmentation patterns .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetamide and quinolinone) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC .
  • Solution Stability : Test in common solvents (DMSO, ethanol) at varying pH (3–10) over 24–72 hours. Use LC-MS to detect hydrolysis or oxidation products .

Advanced Research Questions

Q. What computational strategies are effective for predicting intermolecular interactions of this compound with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases, cytochrome P450). Focus on π-π stacking between the quinoline ring and aromatic residues, and hydrogen bonding via the acetamide group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

  • Assay Standardization : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity. Control for assay interference from dimethylbenzodioxin moieties .
  • Structural Analysis : Co-crystallize the compound with target enzymes (e.g., using SHELXL for refinement) to validate binding modes .
  • Kinetic Studies : Determine inhibition constants (Kᵢ) under varied conditions (pH, temperature) to identify confounding factors .

Q. What experimental design principles apply to optimizing reaction conditions for large-scale synthesis?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³) to test variables: catalyst loading (0.5–2 mol%), solvent polarity (THF vs. DCM), and reaction time (12–24 hrs). Use ANOVA to identify significant factors .
  • Response Surface Methodology (RSM) : Model interactions between temperature and reagent equivalents to maximize yield .
  • Scale-Up Protocols : Implement segmented flow reactors to enhance heat/mass transfer and reduce side reactions .

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed for structural determination?

  • Crystal Optimization : Screen crystallization conditions using vapor diffusion (PEG 8000, pH 5–7) and additives (e.g., glycerol).
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution. For twinned crystals, apply SHELXD for structure solution and refine with TWINLAWS .
  • Hydrogen Bond Analysis : Use Mercury software to map interactions (e.g., C=O···H-N) and validate packing motifs .

Methodological Resources

  • Synthesis Protocols : Refer to multi-step procedures in and for analogs with benzodioxin-quinoline scaffolds.
  • Crystallography : SHELX suite () for structure refinement; Cambridge Structural Database (CSD) for comparative analysis.
  • Computational Tools : Gaussian 16 for DFT, GROMACS for MD, and PyMOL for visualization.

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